

Comparative Guide: Infrared Spectroscopy of the 3-Amino Isoxazole Ring[1]

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Compound of Interest

Compound Name: 5-(methoxymethyl)-1,2-oxazol-3-amine

CAS No.: 95312-49-5

Cat. No.: B2398253

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Executive Summary

The 3-amino isoxazole moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and substituted benzenes. Its unique electronic structure—characterized by the electronegative oxygen adjacent to nitrogen—creates a distinct vibrational signature compared to its isomers (5-amino isoxazole) and analogs (amino pyrazoles).

This guide provides a technical breakdown of the characteristic infrared (IR) absorption bands for 3-amino isoxazole. It is designed to assist analytical chemists and drug developers in structural validation, isomeric differentiation, and quality control.

Part 1: Structural Context & Vibrational Theory

The 3-amino isoxazole ring (

) is a five-membered heteroaromatic system. Unlike standard aromatic amines, the amino group at position 3 is conjugated with the

bond of the ring, but the adjacent oxygen atom induces a strong inductive effect.

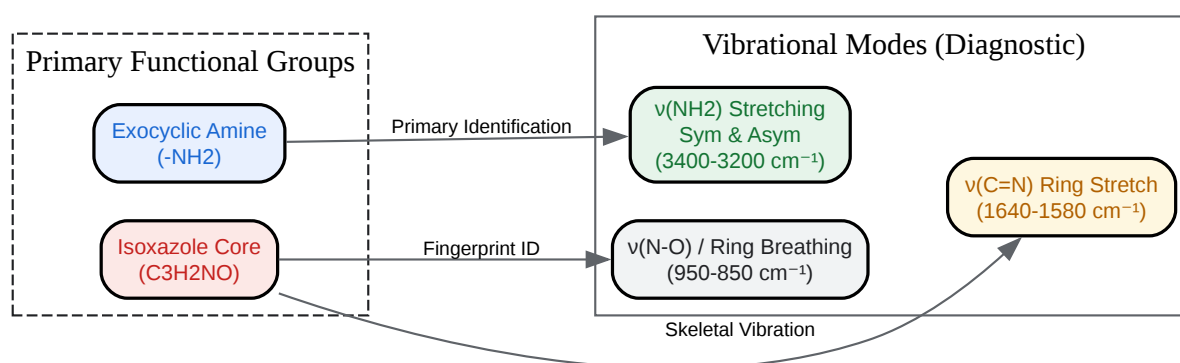
Electronic Environment & Vibrational Vectors

The vibrational spectrum is dominated by the interplay between the exocyclic amine and the endocyclic heteroatoms.

- Amine (): Acts as an electron donor; resonance increases the double-bond character of the bond.
- Isoxazole Ring: The bond is the weakest link in the ring, leading to characteristic "breathing" modes that are distinct from other azoles.

Visualization: Key Vibrational Modes

The following diagram illustrates the primary vibrational vectors that generate diagnostic IR bands.



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Figure 1: Logical mapping of structural moieties to their diagnostic vibrational modes.

Part 2: Characteristic Band Analysis

The following data is synthesized from spectroscopic studies of isoxazole derivatives, including the reference standard sulfamethoxazole.

Table 1: Diagnostic IR Bands for 3-Amino Isoxazole

Vibrational Mode	Frequency Range (cm ⁻¹)	Intensity	Assignment Notes
	3480 – 3400	Medium/Strong	Asymmetric stretching of the primary amine.
	3380 – 3300	Medium	Symmetric stretching. Typically 80–100 cm ⁻¹ lower than .
	1640 – 1590	Strong	Major diagnostic band. Position is sensitive to C4/C5 substitution.
	1620 – 1580	Medium	Scissoring deformation. Often overlaps with the ring stretch.
	1500 – 1430	Medium/Weak	Aromatic ring skeletal vibration.
	1350 – 1300	Medium	Stretch between the ring carbon (C3) and the amine nitrogen.
	960 – 890	Medium/Weak	Critical Differentiator. Coupled with ring breathing.

Detailed Mechanistic Insight

1. The Amine Doublet (

)

Unlike secondary amines or amides, the primary 3-amino group exhibits a distinct "doublet" in the high-frequency region.

- Diagnostic Check: The separation between the asymmetric and symmetric peaks is typically . If this separation is significantly smaller, suspect hydrogen bonding or dimerization in the solid state.

2. The Isoxazole "Fingerprint" (

)

The

bond is the defining feature distinguishing isoxazoles from pyrazoles. While often coupled with other ring modes, a band in the 960–890 cm^{-1} region is characteristic of the isoxazole breathing mode involving the oxygen atom.

- Note: In 3-amino-5-methylisoxazole (the SMX moiety), this band is often sharp and distinct, whereas in pyrazoles, this region is devoid of such a band.

Part 3: Comparative Analysis (Alternatives)

Differentiation between isomers and bioisosteres is the most common challenge.

Table 2: Comparative Spectral Markers

Feature	3-Amino Isoxazole	5-Amino Isoxazole (Isomer)	3-Amino Pyrazole (Bioisostere)
	1640–1590 cm^{-1} Higher frequency due to conjugation pattern.	1610–1550 cm^{-1} Often lower; can exhibit imine-like tautomerism.	1580–1550 cm^{-1} Generally lower than isoxazoles.
	Present (~900-950 cm^{-1})	Present May shift slightly higher due to C5 substitution effects.	Absent Key negative control.
	Absent	Absent	Weak (~1000-1100 cm^{-1}) Often obscured but theoretically present.
Fingerprint	Distinct bands at ~1430, 1380 cm^{-1} .	Distinct bands differ from 3-isomer in the 800-600 cm^{-1} region.	Broad NH band often present if N1 is unsubstituted.

Differentiation Strategy

- **Isomer Check (3- vs 5-amino):** Focus on the fingerprint region (1500–600 cm^{-1}). The substitution pattern at C3 vs C5 alters the ring breathing modes significantly. 3-amino isoxazole typically has a higher melting point (148°C) than 5-amino (84°C), which affects solid-state IR peak sharpness (crystallinity).
- **Scaffold Check (Isoxazole vs Pyrazole):** Look for the N-O band. If the spectrum lacks a band near 900-950 cm^{-1} but shows broad hydrogen-bonding features near 3200 cm^{-1} (characteristic of pyrazole N-H...N interactions), the sample is likely a pyrazole.

Part 4: Experimental Protocol

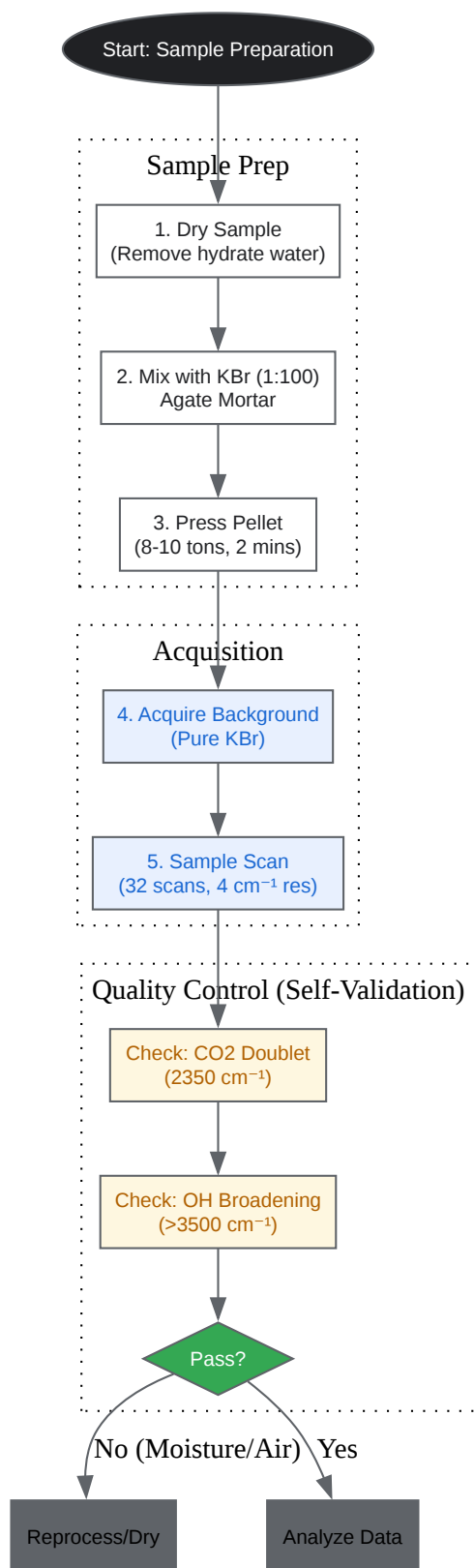
To ensure reproducibility, follow this self-validating protocol.

Method: KBr Pellet Transmission (Gold Standard)

Why? Solid-state analysis (KBr) is preferred over ATR for heterocyclic amines to resolve the fine splitting of the

bands, which can be broadened by the pressure of an ATR crystal.

Workflow Diagram



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Figure 2: Step-by-step experimental workflow for high-fidelity spectral acquisition.

Protocol Steps

- Desiccation: 3-amino isoxazoles can be hygroscopic. Dry the sample in a vacuum desiccator for 2 hours prior to analysis to prevent water bands () from obscuring the amine stretch.
- Ratio: Use a 1:100 ratio (1 mg sample to 100 mg spectroscopic grade KBr).
- Validation:
 - Pass Criteria: The baseline at 2000 cm^{-1} should be $>80\%$ transmittance.
 - Fail Criteria: A broad "hump" $>3400\text{ cm}^{-1}$ indicates wet KBr; re-dry the powder.

Part 5: Case Study – Sulfamethoxazole

Sulfamethoxazole (SMX) is the most common pharmaceutical containing the 3-amino isoxazole ring (specifically 3-amino-5-methylisoxazole).

Experimental Reference Data (SMX):

- : 3466 cm^{-1} [1]
- : 3377 cm^{-1} [1]
- Ring Skeletal (): $1620\text{--}1590\text{ cm}^{-1}$ (Overlaps with benzene ring modes of the sulfonamide part, but distinct shoulders are visible).
- Isoxazole Ring Vibrations: 1471 cm^{-1} and 1438 cm^{-1} are assigned specifically to the isoxazole ring in SMX complexes.[1]
- N-O Stretch: In metal complexes, bands in the lower frequency ($900\text{--}600\text{ cm}^{-1}$) shift, confirming the involvement of the ring nitrogen/oxygen.

Application: When analyzing a derivative, overlay the spectrum with a standard SMX spectrum (NIST Standard Reference). The bands at $1471/1438\text{ cm}^{-1}$ are excellent anchors for confirming the integrity of the isoxazole ring.

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